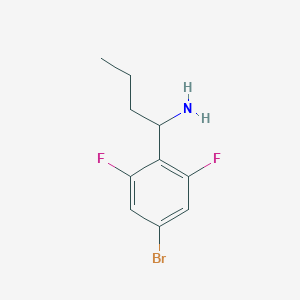

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Description

IUPAC Nomenclature and Systematic Naming

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC) , is 1-(4-bromo-2,6-difluorophenyl)butan-1-amine . This name reflects the substituents on the phenyl ring and the four-carbon amine side chain. The numbering of the phenyl ring begins at the bromine-substituted position (C4), with fluorine atoms at C2 and C6. The butan-1-amine group is attached to the C1 position of the aromatic ring, indicating that the amine functional group resides on the terminal carbon of the butyl chain.

Common Synonyms and Alternative Designations

This compound is referenced under multiple aliases in chemical databases and commercial catalogs. Common synonyms include:

- 1-(4-Bromo-2,6-difluorophenyl)butylamine

- BLD-Pharm reference 1270569-75-9

- MFCD18703121 (MDL number).

These designations facilitate cross-referencing across scientific literature and procurement platforms. Notably, the CAS Registry Number 1270569-75-9 serves as a universal identifier for this specific isomer, distinguishing it from structural analogs such as 3-(4-bromo-2,6-difluorophenyl)butan-1-amine (CAS 1897097-60-7), which features a differently positioned amine group.

Structural Identifiers (SMILES, InChI, CAS Registry Number)

The structural identity of 1-(4-bromo-2,6-difluorophenyl)butan-1-amine is further defined by machine-readable notations and standardized codes:

| Identifier Type | Value |

|---|---|

| CAS RN | 1270569-75-9 |

| SMILES | CCCC(N)C1=C(C=C(C=C1F)Br)F |

| Molecular Formula | C₁₀H₁₂BrF₂N |

| Molecular Weight | 264.11 g/mol |

| MDL Number | MFCD18703121 |

The SMILES notation (CCCC(N)C1=C(C=C(C=C1F)Br)F) encodes the compound’s connectivity, emphasizing the linear butylamine chain and the halogenated aromatic system. The molecular formula, C₁₀H₁₂BrF₂N, confirms the presence of one bromine atom, two fluorine atoms, and a single nitrogen atom within the structure. While the InChIKey is not explicitly provided in available sources, it can be computationally derived from the SMILES string using standardized algorithms.

Properties

Molecular Formula |

C10H12BrF2N |

|---|---|

Molecular Weight |

264.11 g/mol |

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3 |

InChI Key |

GGXJTWVLRUNFGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Method Summary

- Starting Material: 3,5-difluorobromobenzene.

- Reagents: Lithium diisopropylamide (LDA), N-formylpiperidine, tetrahydrofuran (THF).

- Conditions:

- LDA is added to 3,5-difluorobromobenzene in THF at -70°C.

- After 30 minutes, N-formylpiperidine is added dropwise at the same temperature.

- The mixture is warmed to 0°C, quenched with acidified water, and extracted.

- Yield: Approximately 78%.

| Parameter | Details |

|---|---|

| Starting material | 3,5-difluorobromobenzene |

| Solvent | THF |

| Base | LDA (2 M in THF) |

| Temperature | -70°C to 0°C |

| Reaction time | 30 min + gradual warming |

| Workup | Acid quench, extraction |

| Yield | 78% |

This method avoids harsh reagents like potassium cyanide and is suitable for scale-up.

Conversion to 4-Bromo-2,6-difluorobenzonitrile

From the aldehyde intermediate, the nitrile can be prepared via oximation followed by dehydration.

Method Summary

- Reagents: Formic acid, 4-bromo-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride or oxammonium hydrochloride.

- Conditions:

- Reflux the mixture in formic acid for 10 hours at normal pressure.

- Distill off solvents, add water for further distillation.

- Cool and filter to isolate the crystalline nitrile.

- Yield: ≥80% with purity ≥99.5% by GC.

| Parameter | Details |

|---|---|

| Reagents | Formic acid, aldehyde, oxammonium hydrochloride |

| Weight ratio | 4:1:1.4 |

| Reaction temperature | Reflux, normal pressure |

| Reaction time | 10 hours |

| Isolation | Distillation, filtration |

| Yield | ≥80% |

| Purity (GC) | ≥99.5% |

This environmentally friendly method avoids highly toxic cyanide salts and corrosive reagents.

Introduction of Butan-1-amine Side Chain

The final step involves attaching the butan-1-amine moiety to the aromatic ring.

Possible Approaches

- Reductive amination: Reacting the aldehyde or ketone intermediate with butan-1-amine or its precursor under reductive conditions.

- Nucleophilic substitution: Using halogenated butyl derivatives to substitute on an amine-functionalized aromatic ring.

Though specific protocols for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine are scarce, analogous compounds such as (R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine have been synthesized by:

- Sequential bromination and fluorination on the phenyl ring.

- Chain elongation and introduction of the amine group with control of stereochemistry.

Related Intermediates and Synthetic Variations

- 1-(4-Bromo-2,6-difluoro-phenyl)ethanone can be synthesized by Friedel-Crafts acylation of (4-bromo-2,6-difluoro-phenyl)-trimethyl-silane with acetyl chloride in the presence of aluminum chloride at low temperatures (-80°C to 0°C), yielding about 74%.

- 4-Bromo-2,6-difluoroaniline can be prepared from 2,6-difluoroaniline by bromination, useful for further functionalization towards amine derivatives.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Synthesis of 4-bromo-2,6-difluorobenzaldehyde | 3,5-difluorobromobenzene | LDA, N-formylpiperidine, THF, -70 to 0°C | 4-bromo-2,6-difluorobenzaldehyde | 78 | Low temperature lithiation/formylation |

| 2. Conversion to 4-bromo-2,6-difluorobenzonitrile | 4-bromo-2,6-difluorobenzaldehyde | Formic acid, oxammonium hydrochloride, reflux | 4-bromo-2,6-difluorobenzonitrile | ≥80 | Avoids toxic cyanide reagents |

| 3. Introduction of butan-1-amine side chain | Aldehyde or nitrile intermediate | Reductive amination or nucleophilic substitution | 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine | Not specified | Requires optimization for chain length |

Research Findings and Considerations

- The use of 3,5-difluorobromobenzene as the starting aromatic compound is cost-effective and allows for high regioselectivity in substitution patterns.

- Avoidance of highly toxic reagents such as potassium cyanide and bromine in the nitrile formation step reduces environmental impact and improves safety.

- The control of reaction temperature, especially during lithiation and formylation steps, is crucial to prevent side reactions and maximize yield.

- The amination step's stereochemistry and chain length can significantly influence the biological activity of the final compound, necessitating precise synthetic control.

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine undergoes various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, or other proteins.

Pathways Involved: The compound may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Features

Below is a comparative analysis of the target compound and its closest analogs based on substituent patterns, functional groups, and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Physicochemical Data

Biological Activity

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine characterized by a unique molecular structure that includes a butan-1-amine backbone and a phenyl ring substituted with bromine and fluorine atoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H12BrF2N

- Molecular Weight : Approximately 264.11 g/mol

- Structural Features : The presence of halogen substituents enhances the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural characteristics often exhibit antimicrobial properties. The presence of bromine in the structure has been linked to enhanced antimicrobial effects, as seen in various derivatives tested against bacterial strains.

3. Pharmacological Potential

The unique structural features of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine may confer distinct pharmacological properties, making it a candidate for further investigation in drug development.

The mechanism by which 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exerts its biological effects is likely related to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Further studies are needed to elucidate these interactions.

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine | C10H12BrF2N | Chiral amine with potential therapeutic uses |

| (R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | C8H9BrClF2N | Shorter carbon chain; different biological activity |

| (S)-1-(4-Chloro-2,6-difluorophenyl)butan-1-amine | C10H12ClF2N | Contains chlorine instead of bromine; altered activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.